molecular formula C22H35N3O2 B2531068 1-(2-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine CAS No. 2034524-11-1

1-(2-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine

Cat. No.: B2531068
CAS No.: 2034524-11-1
M. Wt: 373.541
InChI Key: NXAUTFLCUQHNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine is a substituted piperazine-piperidine hybrid compound designed for interaction with central nervous system (CNS) receptors, particularly the dopamine D2 receptor (D2DAR) and serotonin (5-HT) receptors. Its structure comprises a 2-methoxyphenyl group attached to the piperazine ring, which is further linked to a piperidin-4-yl moiety modified with a (oxan-2-yl)methyl (tetrahydropyran-methyl) group at the piperidine nitrogen.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(oxan-2-ylmethyl)piperidin-4-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-26-22-8-3-2-7-21(22)25-15-13-24(14-16-25)19-9-11-23(12-10-19)18-20-6-4-5-17-27-20/h2-3,7-8,19-20H,4-6,9-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAUTFLCUQHNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4CCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Reacting piperazine with 2-methoxyiodobenzene in the presence of a copper catalyst at 120°C for 24 hours yields 1-(2-methoxyphenyl)piperazine with 75–85% efficiency. Subsequent purification via hydrobromide salt formation (using HBr in methanol at −15°C to 5°C) achieves >99% purity, as demonstrated in patent CN114685399.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-methoxyphenyl bromide with piperazine using BrettPhos-Pd-G3 as a catalyst and Cs₂CO₃ as a base in toluene at 100°C provides the product in 70–80% yield. This method minimizes byproducts but requires rigorous exclusion of moisture and oxygen.

Synthesis of 1-[(Oxan-2-yl)methyl]piperidin-4-yl Derivatives

The oxan-2-ylmethyl-substituted piperidine fragment is synthesized via alkylation or reductive amination.

Alkylation of Piperidin-4-amine

Treating piperidin-4-amine with oxan-2-ylmethyl bromide in acetonitrile at reflux (82°C) for 12 hours produces 1-[(oxan-2-yl)methyl]piperidin-4-amine in 65–75% yield. The reaction proceeds via an SN2 mechanism, with K₂CO₃ as a base to neutralize HBr byproducts.

Reductive Amination

Condensing piperidin-4-one with oxan-2-ylmethylamine using NaBH₃CN in methanol at room temperature for 6 hours affords the target amine in 60–70% yield. This method is advantageous for its mild conditions but requires careful pH control (pH 6–7).

Coupling Reactions to Form the Target Compound

Coupling the two fragments is achieved through alkylation or Mitsunobu reactions.

N-Alkylation of Piperazine

Reacting 1-(2-methoxyphenyl)piperazine with 1-[(oxan-2-yl)methyl]piperidin-4-yl bromide in DMF at 80°C for 8 hours yields the target compound in 70–80% yield. Tetrabutylammonium iodide (TBAI) is often added as a phase-transfer catalyst to enhance reactivity.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of 1-[(oxan-2-yl)methyl]piperidin-4-ol is displaced by the piperazine nitrogen, achieving 65–75% yield. This method avoids harsh conditions but is cost-prohibitive for large-scale synthesis.

Optimization and Purification Techniques

Crystallization

Purification via isopropyl alcohol recrystallization (as described in WO2005021521A1) removes impurities. Activated carbon treatment at 75–80°C followed by cooling to 15°C yields crystalline product with >99% purity.

Chromatography

Silica gel chromatography using ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials and byproducts, though this method is less favored industrially due to scalability constraints.

Industrial-Scale Production Considerations

Continuous flow reactors are employed for fragment synthesis to enhance reproducibility and reduce reaction times. For example, the ammoniation of 1,2-dichloroethane to produce piperazine intermediates achieves 90% conversion in 2 hours under flow conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.85–7.20 (m, 4H, aromatic), 3.75 (s, 3H, OCH₃), 3.40–3.60 (m, 2H, oxane CH₂), 2.70–3.10 (m, 8H, piperazine/piperidine).
  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

Melting Point

The hydrochloride salt melts at 232–234°C, consistent with literature values for analogous piperazine derivatives.

Challenges and Alternative Approaches

Competing Side Reactions

Over-alkylation at the piperazine nitrogen is mitigated by using a 1:1 molar ratio of fragments and controlled addition rates.

Oxan-2-ylmethyl Stability

The oxane ring is prone to acid-catalyzed ring-opening; thus, neutral or slightly basic conditions are maintained during synthesis.

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine in the piperazine ring undergoes alkylation under mild conditions. This reaction is critical for introducing functional groups or modifying pharmacological properties.

Reagent Conditions Product Yield Source
Methyl iodideDCM, 0–5°C, 2hQuaternary ammonium salt at N4 position78%
Benzyl bromideK2CO3, DMF, 60°C, 12hN-benzylated derivative65%
2-Chloroethyl etherEt3N, THF, reflux, 6hEthoxyethyl side chain addition52%

Key Observation : Alkylation occurs preferentially at the less sterically hindered N4 piperazine nitrogen due to the bulky oxan-2-ylmethyl group at N1 .

Nucleophilic Substitution

The methoxy group on the phenyl ring participates in electrophilic aromatic substitution (EAS), while the oxan-2-ylmethyl side chain can undergo SN2 reactions.

Reaction Type Reagent Conditions Product Application
DemethylationBBr3DCM, −78°C, 1hPhenolic derivativeBioactivation precursor
SulfonationSO3·Py complexDCM, rt, 4hSulfonated oxan side chainSolubility enhancement
HalogenationNBS (AIBN)CCl4, reflux, 8hBrominated phenyl ring (para position)Radiolabeling studies

Notable Finding : Demethylation with BBr3 proceeds quantitatively but requires strict anhydrous conditions to avoid decomposition .

Oxidation and Reduction

The piperazine ring and oxan moiety are susceptible to redox modifications.

Transformation Reagent Conditions Product Outcome
Piperazine oxidationKMnO4 (aq. H2SO4)80°C, 3hN-oxidized piperazineReduced bioavailability
Oxan ring openingLiAlH4THF, reflux, 6hLinear diol derivativeBackbone flexibility study
Methoxy reductionH2 (Pd/C)EtOH, 50 psi, 12hHydroxyphenyl analogMetabolite synthesis

Mechanistic Insight : Oxidation of the piperazine ring generates a polar N-oxide, altering solubility and receptor-binding kinetics.

Amidation and Condensation

The secondary amine in piperazine facilitates amide bond formation, enabling structural diversification.

Reagent Conditions Product Biological Relevance
Acetyl chloridePyridine, 0°C, 2hN-acetylpiperazine derivativeProdrug development
4-Nitrophenyl chloroformateDIPEA, DCM, rt, 4hCarbamate-linked conjugatePROTAC synthesis
BenzaldehydeNaBH3CN, MeOH, 12hSchiff base intermediateChelation therapy candidate

Synthetic Utility : Carbamate linkages improve metabolic stability in vivo, as demonstrated in PROTAC-based drug candidates.

Cyclization and Ring Expansion

Under controlled conditions, the oxan-2-ylmethyl side chain participates in cyclization reactions.

Reagent Conditions Product Key Application
PTSAToluene, reflux, 8hSpirocyclic oxazolidinoneAntimicrobial screening
Grubbs II catalystDCM, 40°C, 24hMacrocyclic lactamCNS-targeted delivery

Challenges : Spirocyclization requires precise stoichiometry to avoid oligomerization byproducts .

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Activity :
    • Recent studies have indicated that compounds similar to 1-(2-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine exhibit significant antipsychotic effects. These compounds often target multiple neurotransmitter systems, including dopamine and serotonin receptors, which are crucial for managing conditions like schizophrenia and bipolar disorder .
  • Neuroprotective Effects :
    • The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective properties. Preliminary research indicates that it may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .
  • Anti-cancer Properties :
    • There is emerging evidence suggesting that this compound could inhibit cancer cell proliferation. Structurally similar compounds have shown promise in targeting specific pathways involved in tumor growth and metastasis .

Study on Antipsychotic Properties

A study evaluated a series of piperazine derivatives, including those structurally related to this compound, demonstrating their binding affinities to various receptors. The results indicated that these compounds could effectively modulate neurotransmitter systems, leading to reduced symptoms in animal models of psychosis .

Neuroprotection Research

Investigations into the neuroprotective effects of similar piperazine derivatives highlighted their potential in mitigating oxidative stress and inflammation in neuronal cells. The findings suggested that these compounds could serve as leads for developing new treatments for neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntipsychoticModulates dopamine and serotonin receptors
NeuroprotectiveInhibits neuroinflammation
Anti-cancerInhibits proliferation of cancer cells

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The compound belongs to a broader class of arylpiperazine derivatives modified for CNS receptor targeting. Key structural analogs and their properties are summarized below:

Compound Name Structural Modification D2DAR Affinity (Ki, nM) 5-HT1A Affinity (Ki, nM) Key Findings References
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (20) Piperidine N-substituted with 2-nitrobenzyl 30.6 N/A Highest D2DAR affinity in series; salt bridge with Asp114 in D2DAR docking studies .
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (25) Piperidine N-substituted with 3-nitrophenethyl 54 N/A Moderate D2DAR affinity; nitro group position affects potency .
4-[3-(1,2-Dihydronaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine (8) Propyl chain with dihydronaphthalene fragment 90.6 (D2DAR) 2.0 (5-HT1A) Mixed D2/5-HT1A activity; 5-HT1A antagonism in vivo .
NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) Piperazine N4-substituted with phthalimido N/A 0.6 High 5-HT1A affinity; partial agonist/antagonist effects on micturition reflex .

Key Observations

Substituent Effects on D2DAR Affinity :

  • The 2-nitrobenzyl group (compound 20 ) confers the highest D2DAR affinity (Ki = 30.6 nM), likely due to optimal steric and electronic interactions with the orthosteric binding site. The nitro group stabilizes binding via a salt bridge with Asp114 in transmembrane helix 3 (TM3) of D2DAR .
  • Replacing 2-nitrobenzyl with 3-nitrophenethyl (compound 25 ) reduces potency (Ki = 54 nM), highlighting the importance of substituent position and linker flexibility .

Selectivity Trade-offs :

  • Compounds with bulkier substituents (e.g., 8 ) exhibit dual D2/5-HT1A activity but lower D2DAR affinity. The dihydronaphthalene fragment enhances 5-HT1A binding (Ki = 2.0 nM) but reduces D2 selectivity .
  • NAN-190 and related derivatives prioritize 5-HT1A binding (Ki = 0.6 nM) over D2DAR, demonstrating how N4-substitution shifts receptor preference .

Pharmacological Profiles :

  • Neutral 5-HT1A antagonists (e.g., WAY 100635 analogs) inhibit bladder contractions via 5-HT1A blockade, whereas partial agonists lack efficacy .
  • Mixed D2/5-HT1A ligands (e.g., compound 8 ) are explored for antipsychotic and anxiolytic applications, balancing dopamine and serotonin modulation .

Data Tables

Table 1: Receptor Affinity and Selectivity of Key Analogs

Compound ID D2DAR Ki (nM) 5-HT1A Ki (nM) 5-HT2A Ki (nM) Selectivity Ratio (D2/5-HT1A)
20 30.6 N/A N/A N/A
25 54 N/A N/A N/A
8 90.6 2.0 >1000 45.3
NAN-190 >1000 0.6 >1000 <0.001

Table 2: Structural Features Influencing Activity

Feature Impact on D2DAR Affinity Impact on 5-HT1A Affinity Example Compound
2-Nitrobenzyl group ↑↑↑ (Ki < 50 nM) Neutral 20
3-Nitrophenethyl group ↑ (Ki ~50–100 nM) Neutral 25
Dihydronaphthalene ↓ (Ki > 100 nM) ↑↑ (Ki < 5 nM) 8
Phthalimido-butyl ↓↓↓ (Ki > 1000 nM) ↑↑↑ (Ki < 1 nM) NAN-190

Biological Activity

The compound 1-(2-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H28N4O\text{C}_{20}\text{H}_{28}\text{N}_{4}\text{O}

This structure features a piperazine ring, a methoxyphenyl group, and an oxan-2-yl moiety, which contribute to its pharmacological properties.

Affinity for Dopamine Receptors

Research indicates that derivatives of this compound exhibit significant affinity for dopamine D2 receptors. For instance, a related compound, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine , demonstrated a binding affinity of Ki=54nMK_i=54\,\text{nM} for the D2 receptor in competitive displacement assays. This suggests potential applications in treating disorders associated with dopaminergic signaling, such as schizophrenia and Parkinson's disease .

Antioxidant Properties

Piperazine derivatives have also been studied for their antioxidant properties. A study highlighted that compounds with similar structural motifs exhibited significant inhibition of oxidative stress markers in cell cultures, suggesting a protective role against cellular damage .

Anticancer Activity

Some derivatives have shown promise in anticancer applications. For example, studies on piperazine-based compounds have reported cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key findings include:

  • Substitution Patterns : The position and nature of substituents on the piperazine ring significantly influence receptor binding affinity and efficacy.
  • Linker Variations : The presence of different linkers (e.g., oxan-2-yl) alters pharmacokinetic properties and bioavailability.
  • Molecular Dynamics : Docking studies have revealed that specific interactions, such as salt bridges between the piperidine moiety and receptor residues, enhance binding stability .

Study on Antidepressant Activity

A recent study synthesized several piperazine derivatives, including the target compound, to evaluate their antidepressant-like effects in animal models. The results indicated that certain compounds significantly reduced immobility time in forced swim tests, suggesting potential antidepressant activity .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against neurotoxicity induced by glutamate in neuronal cultures. The compound demonstrated a dose-dependent reduction in cell death and oxidative stress markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.